

# An overview of clinical trials involving Gquadruplex ligands

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# G-Quadruplex Ligands in the Clinic: A Comparative Analysis

A new class of targeted cancer therapies, G-quadruplex (G4) ligands, have emerged as a promising strategy, with several candidates advancing into clinical trials. These small molecules stabilize four-stranded DNA and RNA structures, known as G-quadruplexes, which are prevalent in the promoter regions of oncogenes and telomeres. This stabilization can interfere with crucial cellular processes like transcription and replication, leading to cancer cell death. This guide provides a comparative overview of four notable G-quadruplex ligands that have entered the clinical arena: CX-5461 (Pidnarulex), QN-302, CX-3543 (Quarfloxin), and APTO-253.

This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the clinical data, mechanisms of action, and the experimental protocols used to evaluate these compounds.

# **Comparative Clinical Trial Data**

The clinical development of G4 ligands has seen both progress and setbacks. The following tables summarize the available quantitative data from clinical trials of CX-5461, CX-3543, QN-302, and APTO-253.

## **Table 1: Efficacy Data from Clinical Trials**



Ligand	Trial Identifier	Phase	Patient Populati on	Objectiv e Respons e Rate (ORR)	Disease Control Rate (DCR)	Progress ion-Free Survival (PFS)	Key Biomark er Findings
CX-5461	NCT0271 9977	I	Advance d solid tumors with DNA- repair deficienci es	14%[1][2]	-	_	Respons es primarily in patients with defective homolog ous recombin ation (e.g., BRCA1/2 , PALB2 mutation s)[1][2]
CX-3543	NCT0078 0663	II	Low to intermedi ate grade neuroend ocrine carcinom a	Data not formally published	Some patients experien ced stable disease[3]	-	-
QN-302	NCT0608 6522	la	Advance d or metastati c solid tumors	-	Early indication s of stable disease in pancreati c ductal	-	Downreg ulation of S100P and genes in the Wnt/β-catenin and



				adenocar cinoma (PDAC) patients[ 4]	hedgeho g pathways [2][4][5]
APTO- - 253	lb	Acute Myeloid Leukemi a (AML) or Myelodys plastic Syndrom es (MDS)	No clinical response observed [6]	-	-

DCR (Disease Control Rate) includes complete response, partial response, and stable disease. Data for some trials are limited due to early termination or lack of formal publication of results.

**Table 2: Safety and Dosing Information** 



Ligand	Trial Identifier	Recommend ed Phase II Dose (RP2D) / Maximum Tolerated Dose (MTD)	Dose- Limiting Toxicities (DLTs)	Common Adverse Events (AEs)	Status
CX-5461	NCT0271997 7	475 mg/m² on days 1, 8, and 15 of a 4- week cycle[7]	Phototoxicity[ 1][2]	Photosensitivi ty of the skin and eyes, mucositis, nausea, hand-foot syndrome[8]	Completed
CX-3543	-	MTD: 360 mg/m² (daily for 5 days every 3 weeks)[3]	Infusion- related cough and headache[3]	Mild to moderate intensity, not specified in detail[3]	Terminated (lack of efficacy)[9]
QN-302	NCT0608652 2	Dose escalation ongoing	No DLTs or SAEs observed at the lowest dose[4]	Well-tolerated in the first cohort[4]	Recruiting
APTO-253	-	-	-	-	Development Halted (manufacturin g and solubility issues)[6]

# **Mechanisms of Action and Signaling Pathways**

The anti-cancer activity of these G4 ligands stems from their ability to stabilize G-quadruplex structures, leading to the disruption of various cellular processes. The specific targeted

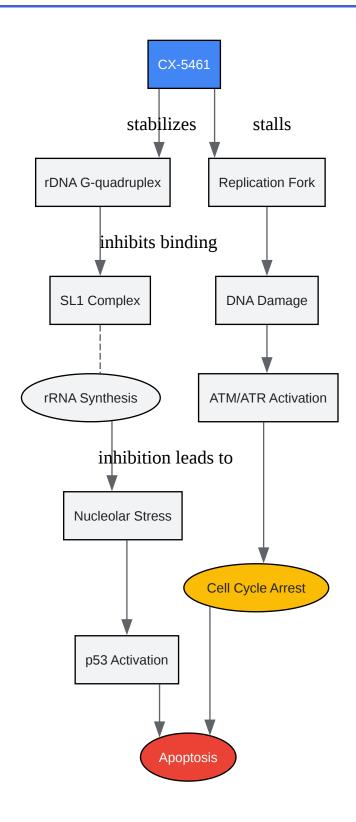


pathways, however, differ between the compounds.

# CX-5461 (Pidnarulex)

CX-5461 is a potent G-quadruplex stabilizer that exhibits synthetic lethality in cancers with deficiencies in homologous recombination DNA repair pathways, such as those with BRCA1/2 mutations.[1][2][10] Its mechanism involves the inhibition of ribosomal RNA (rRNA) synthesis by preventing the binding of the SL1 pre-initiation complex to ribosomal DNA (rDNA).[7] This leads to nucleolar stress and the activation of the p53 tumor suppressor pathway.[1] Furthermore, CX-5461 induces DNA damage and replication stress, activating the ATM/ATR signaling pathways, which ultimately results in cell cycle arrest and apoptosis.[1][11]





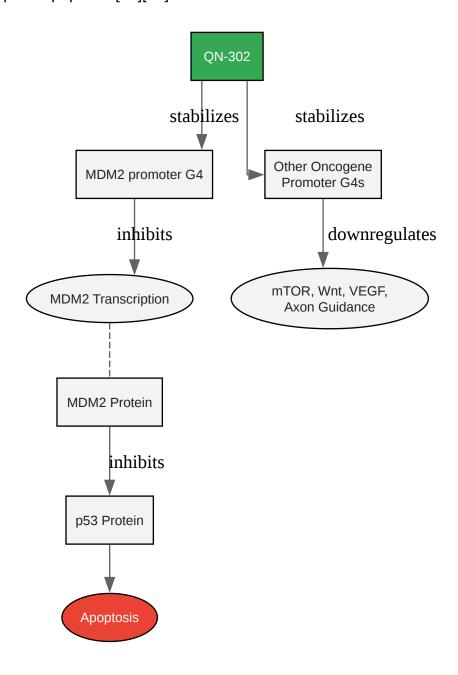
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Mechanism of action for CX-5461.

QN-302



QN-302 is a pan-G-quadruplex agent that demonstrates potent activity in pancreatic cancer models.[12] Transcriptome analyses have revealed that QN-302 downregulates a number of cancer-related genes that possess G-quadruplex forming sequences in their promoter regions. [2] These genes are involved in key signaling pathways such as mTOR, axon guidance, VEGF, and Wnt/β-catenin.[2] A notable target of QN-302 is the G-quadruplex in the promoter of the MDM2 gene, an important negative regulator of the p53 tumor suppressor.[13][14] By stabilizing the MDM2 G4, QN-302 inhibits MDM2 transcription, leading to an accumulation of p53 and subsequent apoptosis.[13][14]



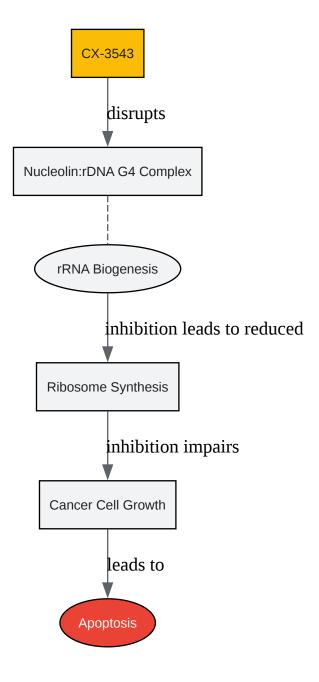
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Mechanism of action for QN-302.

## CX-3543 (Quarfloxin)

CX-3543 was the first G-quadruplex ligand to enter clinical trials.[9] Its primary mechanism of action is the disruption of the interaction between the nucleolin protein and a G-quadruplex structure within ribosomal DNA (rDNA).[15][16] This interference with rRNA biogenesis selectively induces apoptosis in cancer cells, which are highly dependent on ribosome production to sustain their rapid growth.[15][16]



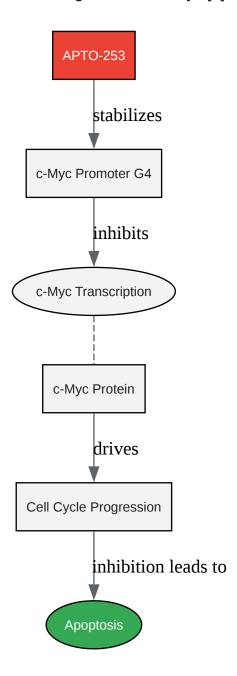
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Mechanism of action for CX-3543.

### **APTO-253**

APTO-253 was developed as a c-Myc inhibitor. Its proposed mechanism involves the stabilization of the G-quadruplex structure in the promoter of the MYC oncogene, leading to the downregulation of its transcription. This, in turn, was expected to induce cell cycle arrest and apoptosis in cancer cells dependent on high levels of c-Myc.[8]



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Proposed mechanism of action for APTO-253.

## **Experimental Protocols**

The following section details the methodologies for key experiments cited in the evaluation of these G-quadruplex ligands.

## FRET-Based G-Quadruplex Melting Assay

This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure.

Principle: A DNA oligonucleotide with a G-quadruplex forming sequence is labeled with a
fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its ends. In the folded Gquadruplex conformation, the donor and quencher are in close proximity, resulting in low
fluorescence. Upon heating, the structure unfolds, separating the donor and quencher, and
leading to an increase in fluorescence. A stabilizing ligand will increase the melting
temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded.

#### Protocol Outline:

- Prepare a solution of the dual-labeled G-quadruplex-forming oligonucleotide (e.g., from the c-Myc or telomeric region) in a relevant buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
- Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
- Add the G-quadruplex ligand at various concentrations to the annealed oligonucleotide.
- Measure the fluorescence intensity over a temperature range (e.g., 25°C to 95°C) using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
- $\circ$  The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence versus temperature. The change in Tm ( $\Delta$ Tm) in the presence of the ligand indicates the degree of stabilization.



# Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq) for G-Quadruplexes

This technique is used to identify the genomic locations of G-quadruplexes and to assess whether a ligand can stabilize these structures in a cellular context.

 Principle: Cells are treated with a G-quadruplex ligand and then cross-linked with formaldehyde to fix protein-DNA and structure-DNA interactions. The chromatin is then sheared, and an antibody that specifically recognizes G-quadruplex structures is used to immunoprecipitate the G4-containing chromatin fragments. The associated DNA is then purified and sequenced to map the G-quadruplex locations throughout the genome. An increase in the ChIP-seq signal at specific loci after ligand treatment suggests stabilization of the G-quadruplex structure.

#### Protocol Outline:

- Treat cells with the G-quadruplex ligand or a vehicle control.
- Cross-link the cells with formaldehyde.
- Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 base pairs.
- Incubate the sheared chromatin with a G-quadruplex-specific antibody (e.g., BG4) overnight.
- Add protein A/G magnetic beads to pull down the antibody-G4-chromatin complexes.
- Wash the beads to remove non-specific binding.
- Elute the chromatin and reverse the cross-linking.
- Purify the DNA and prepare it for high-throughput sequencing.
- Analyze the sequencing data to identify enriched genomic regions, which correspond to the locations of G-quadruplexes.

## Western Blot for c-Myc Protein Expression



This method is used to quantify the amount of a specific protein, in this case, c-Myc, in cell lysates.

• Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically binds to the target protein (c-Myc). A secondary antibody, which is conjugated to an enzyme, is then added to bind to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (e.g., light), which is proportional to the amount of the target protein.

#### Protocol Outline:

- Treat cells (e.g., AML cell lines) with the G-quadruplex ligand (e.g., APTO-253) at various concentrations and for different time points.
- Lyse the cells to extract the proteins.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody against c-Myc and a loading control protein (e.g., GAPDH).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
- Quantify the band intensities to determine the relative expression of c-Myc.

## Conclusion

The clinical journey of G-quadruplex ligands highlights both the potential and the challenges of this therapeutic strategy. CX-5461 has shown promising activity in a specific patient population



with DNA repair deficiencies, demonstrating the importance of biomarker-driven patient selection. The early data for QN-302 in pancreatic cancer is encouraging and warrants further investigation. The discontinuation of CX-3543 and APTO-253 underscores the hurdles in drug development, including issues with efficacy and manufacturability.

Future success in this field will likely depend on the development of more selective G4 ligands that can target specific G-quadruplexes with higher affinity, thereby minimizing off-target effects. Furthermore, a deeper understanding of the complex biology of G-quadruplexes and their roles in various cancers will be crucial for identifying the most responsive patient populations and designing effective combination therapies. The experimental approaches detailed here will continue to be instrumental in advancing the next generation of G-quadruplex-targeted cancer therapies.

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